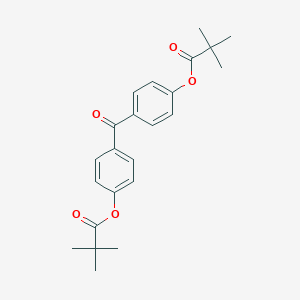

4,4'-Bis(trimethylacetoxy)benzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone and related compounds involves complex chemical processes. A study by Miyano et al. (1988) highlights the synthesis of a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, with emphasis on trimethylacetates and isobutyrates, showcasing their potential as inhibitors for human neutrophil elastase (Miyano et al., 1988). Another significant contribution to the synthesis domain is by Rusanov et al. (1996), focusing on the synthesis of 4,4′-bis(4-aminophenoxy)benzophenone starting from chloral and exploring its reactions with aromatic tetracarboxylic acid dianhydrides to obtain various polyimides (Rusanov et al., 1996).

Molecular Structure Analysis

The molecular structure of 4,4'-Bis(trimethylacetoxy)benzophenone and similar compounds has been extensively studied. Ebata et al. (2007) provided insights into the electronic and crystal structures of benzochalcogenophenes, pi-extended heteroarenes, through UV-vis spectra, electrochemical measurements, and X-ray structural analyses, shedding light on their molecular configurations (Ebata et al., 2007).

Chemical Reactions and Properties

4,4'-Bis(trimethylacetoxy)benzophenone participates in a variety of chemical reactions, giving rise to diverse chemical properties. Podkościelny and Kultys (1997) explored the reaction of 4,4′-bis(mercaptomethyl)benzophenone with halogenalkane acids and diols to obtain new monomers, further used to synthesize novel linear polyesters and polyurethanes, highlighting the compound's versatility in forming polymeric materials (Podkościelny & Kultys, 1997).

Physical Properties Analysis

The physical properties of 4,4'-Bis(trimethylacetoxy)benzophenone derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in various fields. Banerjee et al. (2002) synthesized novel fluorinated polyimides from 4,4″-bis(aminophenoxy)-3,3″-trifluoromethyl terphenyl, showcasing low water absorption, low dielectric constants, and high thermal stability, indicative of the compound's potential in high-performance materials (Banerjee et al., 2002).

Chemical Properties Analysis

Luque-Ortega et al. (2010) explored benzophenone-derived bisphosphonium salts, including those related to 4,4'-Bis(trimethylacetoxy)benzophenone, for their leishmanicidal activities, targeting the mitochondrial respiratory complex II. This study highlights the compound's bioactivity and its potential application in developing new therapeutic agents (Luque-Ortega et al., 2010).

Applications De Recherche Scientifique

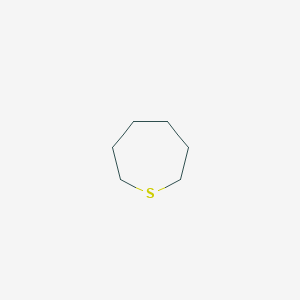

Organic Optoelectronic Devices

- Field : Applied Chemistry

- Application : 4,4’-bibenzo[c]thiophene derivatives, which are similar to benzophenone, are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

- Method : The characterization of these derivatives was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results : The photoabsorption and fluorescence maxima of the three 4,4’-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts. The fluorescence quantum yields of these derivatives in toluene are 0.41, 0.41, and 0.36, respectively .

Wastewater Treatment

- Field : Environmental Science and Pollution Research

- Application : Benzophenone-4 (BP-4), a type of benzophenone, is one of the UV filters widely used in personal care products (PCPs). It has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations .

- Method : The study focuses on the degradation of BP-4 by chlorine, and reports the efficiency of its removal from water by applying two advanced oxidation processes UV/TiO2 and UV/H2O2 .

- Results : The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .

Synthesis of Polyimides

- Field : Polymer Chemistry

- Application : A diamine monomer, 4,4’-bis(5-amino-2-pyridinoxy)benzophenone, which is a derivative of benzophenone, was used to react with different kinds of aromatic dianhydrides to prepare a series of polyimides containing pyridine and ketone units .

- Method : The synthesis was carried out via the classical two-step procedure . The properties of the resultant polyimides were characterized by differential scanning calorimetry and thermogravimetric analysis .

- Results : The temperatures for 5% weight loss of the resultant polyimides in a nitrogen atmosphere fell in the range of 472–501 °C. The temperatures for 10% weight loss fell in the range of 491–537 °C. The char yields at 800 °C were in the range of 55.3–60.8% .

Dental 3D Printing

- Field : Dental Biomaterials

- Application : A study investigated the effects of adding 4,4’-bis (N,N-diethylamino) benzophenone (DEABP) as a co-initiator to a binary photoinitiating system (camphorquinone-amine) to analyze on the degree of conversion (DC) of a light-cured resin for dental 3D printing .

- Method : Cylindrical specimens were fabricated using bisphenol A glycerolate dimethacrylate (BisGMA) both with and without DEABP. The freshly mixed resins were exposed to light in a custom-made closed chamber with nine light-emitting diode lamps (wavelength: 405 nm; power: 840 mW/cm (2)) for polymerization at each incidence of light-irradiation at 10, 30, 60, 180, and 300 seconds .

- Results : In the DEABP-containing resin, the DC values were significantly higher at all points in time (P<.001), and also the initial polymerization velocity was faster than in the DEABP-free resin .

Safety And Hazards

I couldn’t find specific safety and hazard information for 4,4’-Bis(trimethylacetoxy)benzophenone.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of research or applications for 4,4’-Bis(trimethylacetoxy)benzophenone.

Please note that this information is based on the data available at the time of the search and may not be up-to-date or complete. For more detailed information, please refer to the relevant scientific literature or contact the manufacturer directly.

Propriétés

IUPAC Name |

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGBVWDYRYTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408474 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(trimethylacetoxy)benzophenone | |

CAS RN |

112004-83-8 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

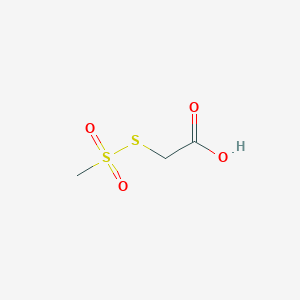

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)